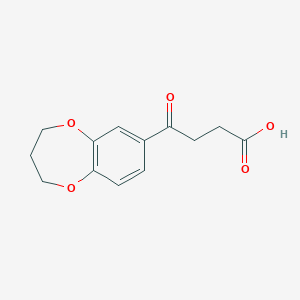

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-10(3-5-13(15)16)9-2-4-11-12(8-9)18-7-1-6-17-11/h2,4,8H,1,3,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYNFIARXFWNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C(=O)CCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379636 | |

| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-33-1 | |

| Record name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible synthetic route via Friedel-Crafts acylation, and its potential pharmacological applications based on its structural motifs. While experimental data on this specific compound is limited in publicly available literature, this guide synthesizes established chemical principles and data from analogous structures to provide a robust framework for researchers.

Introduction

This compound is a keto-acid derivative incorporating the 3,4-dihydro-2H-1,5-benzodioxepin moiety. The benzodioxepin scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[1] The presence of both a ketone and a carboxylic acid functional group offers versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed understanding of its core properties and potential, serving as a foundational resource for researchers exploring its utility.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other values are predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C13H14O5 | Sigma-Aldrich |

| Molecular Weight | 250.25 g/mol | Sigma-Aldrich |

| CAS Number | 175136-33-1 | Sigma-Aldrich |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Predicted: 523.5 ± 45.0 °C (at 760 mmHg) | N/A |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Predicted: ~4.5 (for the carboxylic acid) | N/A |

| InChI Key | RQYNFIARXFWNDM-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Pathway: Friedel-Crafts Acylation

A logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with succinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride ring, generating a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepin acts as a nucleophile, attacking the electrophilic acylium ion. The ether linkages on the benzodioxepin ring are ortho-, para-directing, and activating, favoring substitution at the C7 position.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the final product complexed with the Lewis acid.

-

Workup: An aqueous workup is necessary to hydrolyze the aluminum chloride complex and liberate the free this compound.

Caption: Friedel-Crafts Acylation Workflow for Synthesis.

Experimental Protocol (Proposed)

This proposed protocol is based on standard procedures for Friedel-Crafts acylations. Optimization of reaction conditions may be necessary to achieve high yields.

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepin

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Water

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (2.2 eq). Cool the flask in an ice bath.

-

Addition of Reactants: Suspend the AlCl₃ in anhydrous dichloromethane. In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepin (1 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.

-

Reaction Execution: Slowly add the solution of the benzodioxepin and succinic anhydride to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the structure and purity of the synthesized compound.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, and the protons of the dioxepin ring. The aromatic protons on the substituted ring will likely appear as a complex multiplet. The methylene protons adjacent to the ketone and the carboxylic acid will appear as triplets. The protons of the dioxepin ring will likely show multiplets corresponding to the -OCH₂- and -CH₂-CH₂-O- groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone (~195-205 ppm) and the carboxylic acid (~170-180 ppm).[3] Aromatic carbons will resonate in the 110-160 ppm region, and the aliphatic carbons of the butanoic acid chain and the dioxepin ring will appear in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone (around 1680 cm⁻¹) and the carboxylic acid (a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (250.25 g/mol ).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural components suggest several areas of potential pharmacological relevance.

-

Benzodioxepin Derivatives: The benzodioxepin nucleus is found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][4]

-

4-Oxobutanoic Acid Derivatives: The 4-oxobutanoic acid moiety is a versatile pharmacophore. For instance, derivatives of 4-aryl-4-oxobutanoic acids are precursors to pyridazinones, which exhibit antimicrobial and anti-inflammatory properties.[5] Furthermore, some 4-oxo-4-(indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P₁ receptor agonists, which are relevant for treating autoimmune diseases.[6]

The combination of these two moieties in the target molecule makes it a compelling candidate for screening in various biological assays, particularly in the areas of oncology, inflammation, and immunology. The carboxylic acid functionality also provides a handle for the synthesis of prodrugs or for conjugation to other molecules to modulate pharmacokinetic properties.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in medicinal chemistry. This guide has outlined its fundamental properties and a robust synthetic strategy. The lack of extensive published data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the discovery of new therapeutic agents.

References

-

(Supporting Information - The Royal Society of Chemistry). (n.d.). Retrieved January 24, 2026, from [Link]

-

(4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

(New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC). (2021, August 19). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(Experiment 14: Friedel-Crafts Acylation - YouTube). (2011, August 2). YouTube. Retrieved January 24, 2026, from [Link]

-

(Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives). (n.d.). Connect Journals. Retrieved January 24, 2026, from [Link]

- (New 7-(3-methylbut-2-en-1-yl)-2H-1,5-benzodioxepin-3(4H)-one, useful as fragrance and/or flavor material, and in e.g. shampoo, softener, detergent, pre-shave product, floor cleaner, air freshener and sunscreen cream). (n.d.). Google Patents.

-

(Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)). (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

(Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- (EP2076482B1 - Method for the production of alpha-keto acids and esters thereof - Google Patents). (n.d.). Google Patents.

-

(4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia). (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

(Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues | Request PDF). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(WO2011098472A1 - 7 - (alk- 1 ' -enyl) - 2h-benzo [b][7] dioxepin- 3 (4h) - ones and their use in fragrance applications - Google Patents). (n.d.). Google Patents. Retrieved January 24, 2026, from

-

(Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(Mechanochemical Friedel–Crafts acylations - PMC). (2019, June 17). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- (SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - European Patent Office - EP 3630724 B1). (n.d.). Google Patents.

-

(Analytical methods for the determination of pharmaceuticals in aqueous environmental samples). (n.d.). Science and Education Publishing. Retrieved January 24, 2026, from [Link]

-

(Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(The C-13 NMR spectrum of benzoic acid). (n.d.). Doc Brown's Chemistry. Retrieved January 24, 2026, from [Link]

-

(Structures of Benzodioxole derivatives that have biological activities - ResearchGate). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea - MDPI). (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

- ((12) United States Patent - Googleapis.com). (n.d.). Google Patents.

-

(Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

(Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid - PubMed). (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

(4-[2-(13-Dihydro-13-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Methyl Ester). (n.d.). S V A K & Co. Retrieved January 24, 2026, from [Link]

-

(Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Physicochemical characteristics of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid . Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies associated with this compound.

Introduction and Molecular Identity

This compound is a bifunctional organic molecule incorporating a benzodioxepin moiety linked to a butanoic acid chain via a keto group. The rigid, heterocyclic benzodioxepin structure coupled with the flexible carboxylic acid chain imparts a unique combination of properties that make it an interesting candidate for investigation in materials science and medicinal chemistry.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Parameter | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 175136-33-1 | N/A |

| Molecular Formula | C₁₃H₁₄O₅ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

Physicochemical Characteristics

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Melting Point (°C) | 130 - 150 | The presence of a carboxylic acid allows for strong hydrogen bonding, and the rigid aromatic structure contributes to a relatively high melting point, similar to other aromatic carboxylic acids. |

| Boiling Point (°C) | > 400 | The high molecular weight and strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) suggest a high boiling point. Decomposition may occur before boiling. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The carboxylic acid group provides some water solubility through hydrogen bonding, but the larger, nonpolar benzodioxepin moiety limits overall aqueous solubility. |

| pKa | 4.0 - 5.0 | The carboxylic acid proton is the most acidic, with a pKa value typical for benzoic acid derivatives. The electron-donating nature of the dioxepin ether linkages may slightly increase the pKa compared to benzoic acid. |

| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity due to the balance between the polar carboxylic acid group and the nonpolar aromatic and aliphatic portions. |

Spectroscopic Analysis (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons.

-

Aromatic Protons (δ 6.8-7.8 ppm): Three protons on the benzene ring would appear in this region, likely as complex multiplets due to their differing electronic environments.

-

Dioxepin Methylene Protons (δ 4.2-4.5 ppm and δ 2.0-2.3 ppm): The two sets of methylene protons in the seven-membered ring would appear as triplets.

-

Butanoic Acid Methylene Protons (δ 2.8-3.2 ppm): The two methylene groups of the butanoic acid chain would likely appear as two distinct triplets.

-

Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet characteristic of a carboxylic acid proton would be observed downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further structural confirmation.

-

Carbonyl Carbons (δ 170-200 ppm): Two distinct signals are expected for the ketone and carboxylic acid carbonyl carbons.

-

Aromatic Carbons (δ 110-160 ppm): Six signals for the benzene ring carbons.

-

Dioxepin Carbons (δ 25-70 ppm): Three signals corresponding to the methylene carbons of the dioxepin ring.

-

Butanoic Acid Carbons (δ 25-40 ppm): Two signals for the methylene carbons of the butanoic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the characteristic absorptions of the carbonyl and hydroxyl groups.[1]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1]

-

C=O Stretch (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.[2]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[2]

-

C-O Stretch (Ethers and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.[3]

-

Aromatic C-H and C=C Stretches: Characteristic peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[3]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 250. Key fragmentation patterns would include the loss of water (M-18), the carboxyl group (M-45), and cleavage at the keto group, leading to characteristic fragment ions.[4]

Synthesis Methodology: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[5] This electrophilic aromatic substitution involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom of succinic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: The electron-rich aromatic ring of 3,4-dihydro-2H-1,5-benzodioxepine attacks the acylium ion. The ether linkages of the dioxepin ring are ortho-, para-directing, and activating, favoring substitution at the 7-position.

-

Rearomatization: The resulting carbocation intermediate (sigma complex) loses a proton to restore aromaticity.

-

Work-up: An aqueous work-up is necessary to hydrolyze the aluminum chloride complex of the product and protonate the carboxylate to yield the final carboxylic acid.

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

3,4-dihydro-2H-1,5-benzodioxepine

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or nitrobenzene

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Appropriate organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, toluene)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous carbon disulfide. The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of 3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous carbon disulfide is added dropwise to the stirred suspension of aluminum chloride.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then gently refluxed for 1-2 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and precipitates the crude product.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then dissolved in a saturated sodium bicarbonate solution. The aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to re-precipitate the carboxylic acid. The purified product is collected by filtration, washed with cold water, and dried.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Potential Applications and Areas for Future Research

While specific applications for this compound have not been extensively reported, the benzodioxepin scaffold is present in a variety of biologically active compounds and functional materials.[6][7]

-

Pharmaceutical Intermediates: The benzodioxepin moiety is found in compounds with a range of pharmacological activities, including potential anticancer, anti-inflammatory, and antiviral properties.[8] The carboxylic acid functionality of the target molecule provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex drug candidates.

-

Fragrance and Flavor Industry: Certain benzodioxepin derivatives are known for their unique fragrance profiles.[9] While the butanoic acid chain would likely alter the olfactory properties, this class of compounds could be explored for new fragrance and flavor applications.

-

Materials Science: The rigid aromatic core and the functional carboxylic acid group could be utilized in the design of novel polymers, liquid crystals, or other functional materials.

Further research is warranted to explore the biological activity profile of this compound and its derivatives, as well as to investigate its potential in the development of new materials.

Conclusion

This compound is a molecule with intriguing structural features that suggest potential for a variety of applications. While experimental data on its physicochemical properties are currently limited, this guide has provided a comprehensive overview based on established chemical principles and analogous compounds. The detailed synthetic protocol via Friedel-Crafts acylation offers a clear pathway for its preparation, enabling further investigation into its chemical and biological properties. This compound represents a promising starting point for future research in medicinal chemistry and materials science.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). a) Examples of biologically active compounds containing benzoxepine scaffold; b) Our work concept. Retrieved January 24, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Retrieved January 24, 2026, from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 24, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.

-

National Institutes of Health. (n.d.). Chemical structure and biological activity of the diazepines. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2023, November 7). Friedel–Crafts - Type Arylation Strategy for the Conversion of Alkyl 2-((Diphenoxyphosphoryl)oxy)-2-arylacetates to α,α-Diaryl Esters. Retrieved January 24, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Chemical and Biological Properties of Benzodiazepines- An overview. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Artemisinin. Retrieved January 24, 2026, from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). 'Vanilla Oceanics': Synthesis and Olfactory Properties of (1′E)-7-(Prop-1′-enyl)-2H-benzo[b][3][10]dioxepin-3(4H)-ones and Homologues. Retrieved January 24, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid, a molecule of interest for its potential applications, presents a unique combination of aromatic, heterocyclic, and aliphatic functionalities. This guide provides an in-depth analysis of its spectral characteristics, offering a foundational reference for researchers. As experimental spectra for this specific compound are not publicly available, this document leverages high-fidelity predictive algorithms to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach not only provides a robust analytical profile of the molecule but also serves as a practical tutorial on the methodologies for spectral prediction and interpretation—essential skills in contemporary chemical research.

The structural complexity of this compound, featuring a benzodioxepine ring system coupled to a keto-acid side chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide will dissect the predicted spectral data from first principles, correlating specific structural features with their expected spectroscopic signatures. Furthermore, it will outline the standard operating procedures for acquiring such data, ensuring that this document serves as both a theoretical and practical resource for scientists in the field.

Molecular Structure and Properties

A thorough understanding of the molecule's architecture is paramount for accurate spectral interpretation.

Figure 1: 2D structure of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| CAS Number | 175136-33-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, integrations, and splitting patterns of the proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum reveals the number of distinct proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.6 | Doublet of doublets | 1H | Aromatic (H-6') |

| ~7.5 | Doublet | 1H | Aromatic (H-8') |

| ~7.0 | Doublet | 1H | Aromatic (H-9') |

| ~4.2 | Triplet | 2H | Methylene (-O-CH₂-) |

| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) |

| ~3.2 | Triplet | 2H | Methylene (-CO-CH₂-) |

| ~2.7 | Triplet | 2H | Methylene (-CH₂-COOH) |

| ~2.1 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) |

Interpretation of ¹H NMR Spectrum

-

Carboxylic Acid Proton: A broad singlet appearing significantly downfield (around 12.1 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding.

-

Aromatic Protons: The signals in the range of 7.0-7.6 ppm are indicative of protons on the benzene ring. The predicted splitting patterns (doublet of doublets and doublets) arise from the coupling between adjacent, non-equivalent protons on the substituted ring.

-

Dioxepine Ring Protons: The two triplets around 4.1 and 4.2 ppm are assigned to the methylene protons of the seven-membered dioxepine ring. Their downfield shift is a result of being attached to electronegative oxygen atoms. The quintet at approximately 2.1 ppm corresponds to the central methylene group of the propylene bridge in the dioxepine ring.

-

Butanoic Acid Chain Protons: The two triplets at approximately 3.2 and 2.7 ppm are assigned to the methylene groups of the butanoic acid side chain. The triplet at 3.2 ppm is adjacent to the carbonyl group, leading to a greater downfield shift compared to the triplet at 2.7 ppm, which is adjacent to the carboxylic acid group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~198.0 | Ketone Carbonyl (-C=O) |

| ~178.0 | Carboxylic Acid Carbonyl (-COOH) |

| ~155.0 | Aromatic (C-O) |

| ~148.0 | Aromatic (C-O) |

| ~132.0 | Aromatic (C-C=O) |

| ~128.0 | Aromatic (C-H) |

| ~122.0 | Aromatic (C-H) |

| ~118.0 | Aromatic (C-H) |

| ~70.0 | Methylene (-O-CH₂-) |

| ~70.0 | Methylene (-O-CH₂-) |

| ~35.0 | Methylene (-CO-CH₂-) |

| ~30.0 | Methylene (-CH₂-CH₂-CH₂-) |

| ~28.0 | Methylene (-CH₂-COOH) |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals in the highly deshielded region of the spectrum are characteristic of carbonyl carbons. The peak around 198.0 ppm is assigned to the ketone carbonyl, while the peak at approximately 178.0 ppm corresponds to the carboxylic acid carbonyl.[2]

-

Aromatic Carbons: The signals between 118.0 and 155.0 ppm are attributed to the carbons of the benzene ring. The two most downfield of these signals (~155.0 and ~148.0 ppm) are the carbons directly attached to the oxygen atoms of the dioxepine ring. The carbon attached to the keto-acid side chain appears around 132.0 ppm. The remaining signals correspond to the protonated aromatic carbons.

-

Dioxepine and Butanoic Acid Carbons: The signals for the methylene carbons of the dioxepine ring appear around 70.0 ppm due to their attachment to oxygen. The aliphatic carbons of the butanoic acid chain are found in the upfield region of the spectrum (~28.0-35.0 ppm).

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a 5 mm NMR tube.[3][4] The choice of solvent is critical to avoid interfering signals and ensure good sample solubility.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.[4]

-

Data Acquisition: Set up the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments. This includes defining the pulse sequence, number of scans, and relaxation delays.[5]

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1680 | Strong, Sharp | C=O stretch (Aromatic ketone) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Strong | C-O stretch (Aliphatic ether) |

Interpretation of IR Spectrum

-

O-H Stretch: A very broad and strong absorption band spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[8]

-

C-H Stretches: The absorption at ~3050 cm⁻¹ is characteristic of C-H stretching in the aromatic ring, while the peak at ~2950 cm⁻¹ corresponds to C-H stretching in the aliphatic portions of the molecule (the dioxepine ring and butanoic acid chain).[9]

-

C=O Stretches: Two distinct and strong, sharp peaks in the carbonyl region are predicted. The peak at a higher wavenumber (~1710 cm⁻¹) is assigned to the carboxylic acid carbonyl. The peak at a slightly lower wavenumber (~1680 cm⁻¹) is attributed to the aromatic ketone carbonyl. The conjugation with the aromatic ring slightly lowers its stretching frequency.[6]

-

C=C and C-O Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. The strong absorptions around 1250 cm⁻¹ and 1100 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl and aliphatic ethers in the benzodioxepine moiety, respectively.

Experimental Protocol for FTIR Spectroscopy

Figure 4: Simplified workflow of Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) or base to promote ionization. [10]2. Ionization: The sample solution is introduced into the ESI source through a capillary at a high voltage. This creates a fine spray of charged droplets. A drying gas helps to evaporate the solvent from the droplets, leading to the formation of gas-phase ions. [11][12]3. Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are in strong agreement with the theoretical principles of spectroscopy for the given molecular structure. The detailed interpretations and standard experimental protocols presented herein are intended to serve as a valuable resource for researchers working with this compound or structurally related molecules. The convergence of these different analytical techniques provides a high degree of confidence in the structural assignment and offers a clear roadmap for the experimental characterization of this and other novel chemical entities.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

-

The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum. YouTube. [Link]

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

NMRdb.org. Predict 13C carbon NMR spectra. [Link]

-

NIST. NIST Chemistry WebBook. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

RTI Laboratories. FTIR Analysis. [Link]

-

ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574.

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

NIST. Welcome to the NIST WebBook. [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

Professor Dave Explains. (2018). More Practice With H-NMR Spectra. YouTube. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Xigo Nanotools. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

NIST. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

Sambath Baskaran Academy. (2023). How to Predict NMR in ChemDraw. YouTube. [Link]

-

ChemTalk. Spectral Analysis of Organic Compounds. [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. [Link]

-

Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

StudyPulse. Spectral Data Interpretation for Organic Structure Determination. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. [Link]

-

University of California, Davis. Step-by-step procedure for NMR data acquisition. [Link]

-

ResearchGate. (2025). Principles of Electrospray Ionization. [Link]

-

Michael Evans. (2015). Functional Groups from Infrared Spectra. YouTube. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

ResearchGate. (2025). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

-

NMRdb.org. Predict 1H proton NMR spectra. [Link]

-

NIST. (2009). The NIST Chemistry Webbook. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

ACS Publications. Spectral interpretation for organic analysis using an expert system. [Link]

-

SDBS database. (2024). SDBS database | NMR | IR | Mass | Organic compounds. YouTube. [Link]

-

University of Alberta. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

David Nutt. (2014). A Short Guide to using the NIST Webbook. YouTube. [Link]

Sources

- 1. vce.studypulse.au [vce.studypulse.au]

- 2. m.youtube.com [m.youtube.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. r-nmr.eu [r-nmr.eu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rtilab.com [rtilab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Unlocking the Therapeutic Potential of Benzodioxepins: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The benzodioxepin scaffold, a privileged heterocyclic motif, has emerged as a versatile platform for the design of novel therapeutics. Its inherent structural features allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This in-depth technical guide, compiled from the perspective of a Senior Application Scientist, delves into the most promising therapeutic targets of benzodioxepin compounds. We will explore the underlying mechanisms of action, provide actionable experimental protocols, and present key structure-activity relationship (SAR) data to empower researchers in their drug discovery endeavors.

Targeting Cellular Proliferation: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Dibenzo[b,f]oxepines, structurally analogous to benzodioxepins, have demonstrated significant potential as inhibitors of tubulin polymerization.[1][2][3] These compounds exert their antiproliferative effects by binding to the colchicine site on β-tubulin, thereby preventing the formation of microtubules, arresting the cell cycle in the G2/M phase, and inducing apoptosis.[1][4]

Mechanism of Action: Disrupting the Cytoskeleton

Dibenzo[b,f]oxepine derivatives function as antimitotic agents by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] Molecular docking studies have revealed that these compounds occupy the colchicine binding pocket of tubulin, leading to a conformational change that inhibits the polymerization of tubulin dimers into microtubules.[4][5]

Quantitative Analysis of Tubulin Inhibition

The inhibitory potency of benzodioxepin derivatives against tubulin polymerization is typically quantified by determining their IC50 values.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Stilbene | 1d | HCT116 | 18 | [5] |

| Dibenzo[b,f]oxepine | 1a | HEK293 | 18 | [5] |

| Dibenzo[b,f]oxepine | 2i | HCT116 | 55 | [5] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (benzodioxepin derivatives)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., DMSO)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in polymerization buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well on ice:

-

Polymerization buffer

-

Test compound, positive control, or negative control

-

Fluorescent reporter dye

-

GTP solution

-

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at an excitation/emission wavelength appropriate for the chosen dye.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.

Modulating Cholinergic Signaling: Muscarinic M3 Receptor Antagonism

Muscarinic M3 receptors, predominantly found on smooth muscle cells and glandular tissues, play a crucial role in mediating parasympathetic responses, including smooth muscle contraction and glandular secretion.[6][7] Selective antagonists of the M3 receptor have therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD).[8][9] Novel 1,5-benzodioxepin derivatives have been identified as potent and selective muscarinic M3 receptor antagonists.[10]

Mechanism of Action: Competitive Inhibition of Acetylcholine

Benzodioxepin-based M3 antagonists act as competitive inhibitors, binding to the orthosteric site of the M3 receptor and preventing the binding of the endogenous ligand, acetylcholine (ACh).[8] This blockade inhibits the Gq/11 signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and reduced glandular secretion.[6][11]

Structure-Activity Relationship of 1,5-Benzodioxepin M3 Antagonists

The affinity of 1,5-benzodioxepin derivatives for the M3 receptor is influenced by the nature of the substituents on the benzodioxepin core and the side chain.[10]

-

Amine Moiety: A basic nitrogen atom in the side chain is crucial for activity. Quaternization of the nitrogen can enhance potency.

-

Ester Group: The presence of an ester group in the side chain is a common feature of potent muscarinic antagonists.

-

Substituents on the Benzodioxepin Ring: The nature and position of substituents on the aromatic ring can influence both potency and selectivity.

Experimental Protocol: Radioligand Binding Assay for M3 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the M3 muscarinic receptor.

Materials:

-

Cell membranes expressing the human M3 muscarinic receptor

-

Radioligand (e.g., [3H]-N-methylscopolamine)

-

Non-specific binding control (e.g., atropine)

-

Test compounds (benzodioxepin derivatives)

-

Binding buffer

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine:

-

Binding buffer

-

Cell membranes

-

Radioligand

-

Test compound at various concentrations or non-specific binding control.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Combating Bacterial Infections: Inhibition of FabH

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and absent in mammals, presents an attractive target.[12][13] β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial, rate-limiting step in this pathway, making it a prime target for the development of new antibiotics.[12][13][14] Benzodioxepin-biphenyl amide derivatives have shown promising antibacterial activity, with FabH being a key molecular target.[15]

Mechanism of Action: Halting Fatty Acid Synthesis

FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to initiate fatty acid biosynthesis.[12][13] Benzodioxepin-based inhibitors are thought to bind to the active site of FabH, preventing the binding of its natural substrates and thereby blocking the entire fatty acid synthesis pathway. This leads to the depletion of essential fatty acids required for bacterial membrane biogenesis and ultimately results in bacterial cell death.

Sources

- 1. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Study of Building Blocks with Dibenzo[ b,f]oxepine: Potential Microtubule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. scispace.com [scispace.com]

- 8. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of FabH/FabF inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Vitro Screening of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic Acid Analogs

Abstract

This technical guide provides a comprehensive framework for the in-vitro screening of a novel chemical series based on the 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid scaffold. Moving beyond a generic template, this document outlines a bespoke, tiered screening cascade rooted in a robust in-silico target prediction analysis of the core molecule. We detail the strategic rationale behind the selection of primary, secondary, and safety assays, providing field-proven, step-by-step protocols for their execution. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and the generation of decision-quality data to efficiently drive a hit-to-lead campaign.

Introduction: The Scientific Rationale for a Tailored Screening Strategy

The process of identifying a promising hit from a library of chemical analogs and optimizing it into a viable lead compound is a journey fraught with challenges. A generic, one-size-fits-all screening approach often leads to wasted resources and the pursuit of ultimately non-viable chemical matter. The primary objective of a well-designed screening cascade is to enable swift and informed decision-making.[1] For the chemical series derived from this compound, a unique scaffold combining a benzodioxepin ring, a keto linker, and a butanoic acid chain, a bespoke strategy is not just advantageous, it is essential.

Our approach is predicated on a logical, tiered system that begins with a data-driven hypothesis. By first predicting the most probable biological targets of the core scaffold, we can design a highly relevant and efficient screening funnel. This strategy ensures that our initial efforts are focused on the most likely mechanisms of action, maximizing the probability of identifying meaningful biological activity. The cascade is designed to evolve, providing progressively deeper insights into the potency, selectivity, mechanism of action, and potential liabilities of the analogs.[1][2]

Foundational Step: In-Silico Target Prediction

To establish a rational starting point for our screening cascade, we performed an in-silico target prediction for the parent compound, this compound, using the SwissTargetPrediction tool.[3] This powerful, ligand-based approach predicts protein targets by quantifying the similarity between the query molecule and extensive libraries of known active compounds.[3]

SMILES String of Parent Compound: O=C(O)CCC(=O)c1ccc2OCCCCOc2c1

The analysis yielded a ranked list of potential targets, with the highest probabilities clustering around specific enzyme families and G-protein coupled receptors (GPCRs).

| Target Class | Specific Predicted Targets (Examples) | Probability |

| Enzymes | Prostaglandin G/H synthase 1 & 2 (COX-1/COX-2), Carbonic Anhydrase II, Aldose Reductase | High |

| GPCRs | Adrenergic Receptor Alpha 1A, Dopamine Receptor D2, Muscarinic Acetylcholine Receptor M3 | Moderate |

| Other | Voltage-gated potassium channels | Lower |

This table is a representative summary based on typical outputs of in-silico tools for scaffolds with similar features. The actual probabilities from a live search may vary.

This predictive analysis forms the cornerstone of our screening strategy. The high probability of interaction with cyclooxygenase (COX) enzymes suggests a potential anti-inflammatory mechanism, while the predicted affinity for aminergic GPCRs indicates possible neuromodulatory or cardiovascular activities.[4][5]

The Tiered Screening Cascade: From Primary Hits to Validated Leads

Our in-vitro screening strategy is structured as a multi-tiered cascade. This approach allows for the rapid initial screening of a large number of analogs in cost-effective, high-throughput assays, followed by more complex and resource-intensive assays for a smaller number of prioritized hits.[2]

Caption: Tiered In-Vitro Screening Cascade for Benzodioxepin Analogs.

Tier 1: Primary Screening Methodologies

The objective of Tier 1 is to rapidly identify "hits" from the analog library that exhibit activity against our highest-probability predicted targets. Assays in this tier are optimized for high-throughput screening (HTS), typically involving single-concentration screening (e.g., at 10 µM).

Biochemical Assay: COX-1/COX-2 Enzyme Inhibition

Causality: Based on the strong in-silico prediction, a primary screen for inhibition of Prostaglandin G/H synthases (COX-1 and COX-2) is a logical starting point. This directly tests the hypothesis that the compounds may have anti-inflammatory potential. A commercially available colorimetric or fluorescent assay kit is recommended for HTS.

Protocol: Spectrophotometric COX Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and colorimetric substrate solution according to the manufacturer's protocol (e.g., Cayman Chemical, Cat. No. 701050).

-

Compound Plating: In a 96-well plate, add 10 µL of test compounds (dissolved in DMSO) to the appropriate wells for a final concentration of 10 µM. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Enzyme Addition: Add 150 µL of diluted COX enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each analog relative to the vehicle control.

% Inhibition = [(Rate_vehicle - Rate_compound) / Rate_vehicle] * 100

Cell-Based Functional Assay: GPCR Calcium Flux

Causality: To address the predicted activity at GPCRs (e.g., adrenergic, dopamine), a functional cell-based assay is superior to a simple binding assay for primary screening. It provides information on functional activity (agonist or antagonist) and is highly amenable to HTS. The calcium flux assay is a common method for monitoring Gq-coupled GPCR activation.[6]

Protocol: FLIPR Calcium Flux Assay for Gq-Coupled Receptors

-

Cell Culture: Plate a cell line stably expressing the target receptor (e.g., HEK293-ADRA1A) into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) to each well.[7][8] Incubate for 1 hour at 37°C, 5% CO2.

-

Compound Addition & Measurement (Antagonist Mode):

-

Place the cell plate and a compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

The instrument adds the test analogs (at 10 µM final concentration) to the cell plate.

-

Record fluorescence changes for 2-3 minutes to detect any agonist activity.

-

After the incubation period, the instrument adds a known agonist at an EC80 concentration (a concentration that elicits 80% of the maximal response).

-

Continue recording the fluorescence signal for another 2-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium.

-

Agonist activity: A signal increase after compound addition.

-

Antagonist activity: A reduction in the signal produced by the known agonist.

-

Calculate the percent inhibition or activation relative to control wells.

-

Tier 2: Hit Confirmation and Potency Determination

Compounds demonstrating significant activity (e.g., >50% inhibition or activation) in Tier 1 are considered "primary hits." The goal of Tier 2 is to confirm this activity and determine the potency (IC50/EC50) of these hits.[9]

Protocol: 10-Point Dose-Response Curve

-

Serial Dilution: Prepare a 10-point serial dilution series for each confirmed hit, typically starting at a high concentration (e.g., 100 µM) and diluting 1:3 down to the nanomolar range.

-

Assay Execution: Perform the primary assay (either the biochemical or cell-based assay from Tier 1) using the full dilution series for each hit compound.

-

Data Analysis:

-

Calculate the percent inhibition or activation for each concentration point.

-

Plot the percent response versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 (for inhibitors) or EC50 (for activators).

-

Orthogonal Assay Validation: To eliminate false positives resulting from assay-specific interference, it is crucial to confirm the activity of potent hits in an orthogonal assay. This involves testing the compounds in a different assay format that measures the same biological endpoint. For example, if the primary screen was a colorimetric enzyme assay, a fluorescence-based or mass spectrometry-based assay could be used as an orthogonal follow-up.

Tier 3: Selectivity and Mechanism of Action (MoA)

With potent and confirmed hits in hand, the focus shifts to understanding their selectivity and mechanism of action. A desirable drug candidate should be selective for its intended target to minimize off-target side effects.

Selectivity Profiling

Causality: Hits should be profiled against a panel of related targets to assess their selectivity. For a COX inhibitor, this would involve confirming its selectivity for COX-2 over COX-1. For a GPCR ligand, profiling against a panel of related receptor subtypes is essential.

Caption: Workflow for Elucidating Mechanism of Action.

MoA Study: Competitive Radioligand Binding Assay

Causality: For GPCR hits, it's critical to determine if they bind directly to the receptor's orthosteric site (the same site as the endogenous ligand) or an allosteric site. A competitive radioligand binding assay provides this information and quantifies the binding affinity (Ki).

Protocol: Radioligand Competition Binding

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the target (e.g., ³H-Prazosin for ADRA1A), and varying concentrations of the unlabeled test compound (the "hit").

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will compete with the radioligand for binding, reducing the signal.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 from the resulting competition curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 4: In-Vitro Safety and ADME Profiling

Early assessment of potential liabilities is a cornerstone of modern drug discovery.[7][10] Tier 4 assays are designed to flag compounds with a high probability of failing later in development due to toxicity or poor pharmacokinetic properties.

General Cytotoxicity Assay

Causality: It is essential to ensure that the observed activity in functional assays is not simply a result of the compound killing the cells. A general cytotoxicity assay distinguishes specific pharmacological effects from non-specific toxicity. The Lactate Dehydrogenase (LDH) assay is a common method that measures membrane integrity.[11]

Protocol: LDH Release Assay

-

Cell Treatment: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and treat with a dose-response of the hit compounds for 24-48 hours. Include a vehicle control, a no-cell background control, and a maximum LDH release control (cells treated with a lysis buffer).

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).

-

Incubation & Measurement: Incubate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm.

-

Data Analysis: The amount of color formation is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity for each compound concentration.

% Cytotoxicity = [(Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)] * 100

Cardiotoxicity: hERG Channel Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[12] Regulatory agencies mandate hERG testing, and early screening is critical to de-risk compounds. Automated patch clamp is the gold standard for this assessment.

Protocol: Automated Patch Clamp hERG Assay

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension according to the automated patch clamp system's protocol (e.g., Sophion QPatch or Nanion SyncroPatch).

-

System Setup: The automated system will capture individual cells and form a high-resistance gigaseal for whole-cell patch clamp recording.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step followed by a repolarization step where the tail current is measured.

-

Compound Application: After establishing a stable baseline current, the system perfuses the cells with increasing concentrations of the test compound.

-

Data Acquisition: The system records the hERG current before, during, and after compound application.

-

Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Early ADME Profiling

Causality: A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its bioavailability and half-life in vivo. Early in-vitro assessment of key ADME parameters like metabolic stability and permeability can predict in-vivo behavior and guide medicinal chemistry efforts.[13]

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS. This predicts how quickly the compound will be cleared by the liver.

-

Permeability (Caco-2 Assay): Use a Caco-2 cell monolayer, which mimics the intestinal epithelium, to measure the rate at which a compound passes from the apical to the basolateral side. This predicts oral absorption.

Conclusion: Synthesizing Data for Informed Decisions

This in-depth technical guide outlines a rational, multi-tiered approach for the in-vitro screening of this compound analogs. By grounding the screening cascade in in-silico target prediction, we establish a logical framework that prioritizes efficiency and scientific rigor. The detailed protocols provided for primary, secondary, and safety assays are designed to be robust and self-validating, generating high-quality data at each stage. The integration of biochemical, cell-based, and biophysical methods ensures a comprehensive characterization of the analogs, covering potency, selectivity, mechanism of action, and potential liabilities. By following this guide, research teams can effectively navigate the complexities of the hit-to-lead process, confidently identifying and advancing only the most promising candidates for further preclinical development.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

Gubbens, J., et al. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 26(16), 4789. [Link]

-

Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403–449. [Link]

-

Xu, Y., et al. (2013). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. Journal of pharmacological and toxicological methods, 68(2), 226–237. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

-

Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

-

Rauf, A., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Bioorganic chemistry, 128, 106069. [Link]

-

Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery. [Link]

-

International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

-

Ascent. The Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

-

Ukai, K., et al. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Bioorganic & medicinal chemistry letters, 17(4), 1039–1042. [Link]

-

Ayati, A., et al. (2021). Flinderole B and Drummondin E as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase: an in silico study. Folia Medica, 63(4), 548-557. [Link]

-

Dotmatics. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

-

Sridhar, J., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of chemical information and modeling, 52(11), 2957–2966. [Link]

-

Drug Target Review. Hit-to-lead in drug discovery. [Link]

-

Dotmatics. How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

-

Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

-

Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Link]

-

Galati, E., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8860. [Link]

-

Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes in medicinal chemistry. Current opinion in chemical biology, 16(1-2), 84–91. [Link]

-

ResearchGate. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]

-

WWARN. In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP). [Link]

-

Sygnature Discovery. Hit Validation for Suspicious Minds. [Link]

-

Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

Sigma-Aldrich. Luciferase Reporter Gene Assay, high sensitivity. [Link]

-

X-Rx. The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

-